

Mechanistic Insights: Impurity Formation and Analytical Strategy

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Compound of Interest

Compound Name:	Lercanidipine 5-Desmethyl-5-Propyl Ester
CAS No.:	1797124-83-4
Cat. No.:	B590254

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Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker widely prescribed for hypertension[1]. During its complex multi-step synthesis or under specific stress conditions during formulation storage, various process-related impurities and degradation products can emerge[2]. One of the most critical related substances requiring stringent toxicological qualification is **Lercanidipine 5-Desmethyl-5-Propyl Ester** (also designated as Lercanidipine Impurity C, CAS: 1797124-83-4)[3].

Causality of Impurity Formation: This specific impurity arises via a transesterification reaction or mis-esterification[4]. Lercanidipine possesses a methyl ester at the C5 position of its dihydropyridine core. If the active pharmaceutical ingredient (API) is exposed to propanol during synthesis or undergoes stress in the presence of specific excipients, the methyl group can be substituted by a propyl group, increasing the molecular weight from 611.73 g/mol to 639.78 g/mol [3].

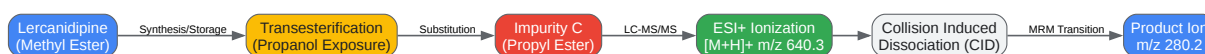
Analytical Causality (Why LC-MS/MS?): Regulatory bodies (ICH Q3A/Q3B) mandate the trace-level monitoring of such structurally related analogs. Standard HPLC-UV often lacks the sensitivity and specificity required to differentiate co-eluting lipophilic impurities in complex

matrices like human plasma or formulated tablets[5]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[6].

- **Ionization Dynamics:** Both Lercanidipine and Impurity C feature a basic tertiary amine within their 3,3-diphenylpropyl-N-methylamino side chain[4]. By utilizing an acidic mobile phase (formic acid), this amine is readily protonated, making Positive Electrospray Ionization (ESI+) exceptionally efficient[6].
- **Self-Validating System:** To ensure trustworthiness in the protocol, a deuterated internal standard (Lercanidipine-d3) is incorporated. This dynamically corrects for matrix-induced ion suppression (e.g., from plasma phospholipids) and variations in extraction recovery, ensuring absolute quantitative integrity[7].

Structural & Detection Logic

The following diagram illustrates the mechanistic pathway from the parent API to the formation of Impurity C, and the subsequent logic behind its tandem mass spectrometry detection.



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Caption: Mechanistic pathway of Impurity C formation and its subsequent tandem mass spectrometry detection.

Experimental Protocols

Dihydropyridines are notoriously sensitive to photochemical degradation[5]. Critical Rule: All sample preparation steps must be conducted under low-actinic light conditions, and samples must be stored in amber vials.

Materials & Reagents

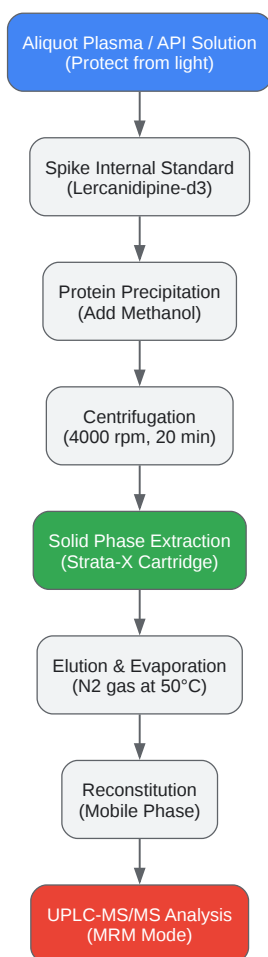
- Standards: Lercanidipine API, **Lercanidipine 5-Desmethyl-5-Propyl Ester** reference standard (Purity >95%), Lercanidipine-d3 (Internal Standard)[1],[3].
- Solvents: LC-MS grade Acetonitrile, Methanol, Water (18 MΩ·cm)[1].

- Modifiers: LC-MS grade Formic Acid, Ammonium Acetate[1].

Sample Preparation Workflow (Solid Phase Extraction)

To eliminate matrix effects from plasma or complex tablet excipients, a Solid Phase Extraction (SPE) protocol is utilized[7].

- Aliquoting: Transfer 100 μ L of human plasma (or appropriately diluted API/formulation solution) into a light-protected microcentrifuge tube[7].
- Internal Standard Spiking: Add 10 μ L of Lercanidipine-d3 working solution (100 ng/mL in methanol) to act as the self-validating control[7].
- Protein Precipitation: Add 300 μ L of cold methanol to precipitate proteins and disrupt protein-drug binding. Vortex vigorously for 3 minutes[6].
- Centrifugation: Centrifuge the mixture at 4000 rpm for 20 minutes at 4°C to pellet the matrix proteins[8].
- SPE Conditioning & Loading: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of deionized water[1],[7]. Load the supernatant from step 4.
- Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Elute the highly lipophilic analytes with 1 mL of 100% methanol[1].
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 50°C. Reconstitute the dried residue in 100 μ L of the mobile phase prior to injection[8].



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Caption: Workflow for extraction of Lercanidipine and Impurity C from complex matrices prior to LC-MS/MS.

UPLC-MS/MS Chromatographic Conditions

- Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm). The sub-2-micron particle size is critical for resolving the structurally similar methyl and propyl esters[8].
- Mobile Phase: Isocratic elution using a mixture of 5 mM ammonium acetate buffer containing 0.1% formic acid and methanol (20:80, v/v)[8],[6].
- Flow Rate & Temperature: 0.2 to 0.4 mL/min at a column temperature of 30°C[8],[6].
- Ionization Source: Electrospray Ionization (ESI) in positive mode[8].

Quantitative Data & Method Validation

To ensure the method is robust for both formulation quality control and bioanalytical pharmacokinetics, Multiple Reaction Monitoring (MRM) is employed. The transition m/z 612.2 \rightarrow 280.2 is monitored for the parent drug^[6]. Because Impurity C differs only at the ester group, its side-chain fragmentation yields an identical stable product ion, resulting in the transition m/z 640.3 \rightarrow 280.2.

Table 1: Optimized MRM Parameters for Analytes

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Cone Voltage (V)
Lercanidipine	612.2	280.2	50	25	30
Impurity C (5-Propyl Ester)	640.3	280.2	50	25	30
Lercanidipine -d3 (IS)	615.2	280.2	50	25	30

Note: Collision energies and cone voltages should be fine-tuned based on the specific Triple Quadrupole instrument used (e.g., API 4000 or Waters Xevo TQD).

Table 2: Summary of Method Validation Parameters (Plasma Matrix)

Validation Parameter	Acceptance Criteria (EMA/FDA)	Observed Results
Linearity Range	$R^2 \geq 0.99$	0.015 – 20.0 ng/mL[6],[7]
Lower Limit of Quantitation (LLOQ)	Signal-to-Noise (S/N) ≥ 10	0.015 ng/mL[6]
Intra/Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 5.8\%$ [7]
Extraction Recovery	Consistent and reproducible	$> 94\%$ (Using SPE)[7]
Matrix Effect	IS-normalized MF between 0.85 - 1.15	Negligible ion suppression observed[6]

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